molecular formula C22H20N2O3 B12602017 5-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-imidazole CAS No. 915954-53-9

5-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-imidazole

Cat. No.: B12602017
CAS No.: 915954-53-9
M. Wt: 360.4 g/mol
InChI Key: VQIFHAGEERVOKJ-UHFFFAOYSA-N
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Description

5-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be formed through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst. For this compound, the starting materials are likely to be 2-naphthaldehyde and 3,4,5-trimethoxyaniline.

    Cyclization: The intermediate formed in the first step undergoes cyclization to form the imidazole ring. This step may require heating and the use of a dehydrating agent to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction may lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry. It could be investigated for its potential as a drug lead compound.

    Medicine: If the compound shows promising biological activity, it could be further developed into therapeutic agents for the treatment of various diseases.

    Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-imidazole would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trimethoxyphenyl group could enhance its binding affinity to certain targets, while the naphthalene ring may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4,5-trimethoxyphenyl)-2-(naphthalen-2-yl)ethanone: This compound shares the trimethoxyphenyl and naphthalene groups but differs in the presence of an ethanone linkage instead of an imidazole ring.

    5-(naphthalen-2-yl)-1-phenyl-1H-imidazole: This compound has a similar imidazole ring and naphthalene group but lacks the trimethoxyphenyl group.

Uniqueness

5-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-imidazole is unique due to the combination of the imidazole ring, naphthalene group, and trimethoxyphenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

915954-53-9

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

5-naphthalen-2-yl-1-(3,4,5-trimethoxyphenyl)imidazole

InChI

InChI=1S/C22H20N2O3/c1-25-20-11-18(12-21(26-2)22(20)27-3)24-14-23-13-19(24)17-9-8-15-6-4-5-7-16(15)10-17/h4-14H,1-3H3

InChI Key

VQIFHAGEERVOKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=NC=C2C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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